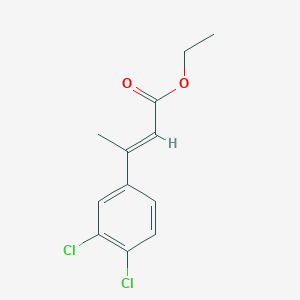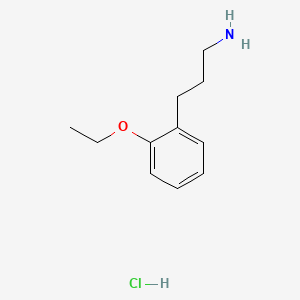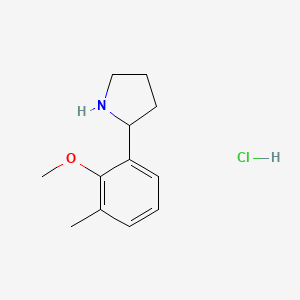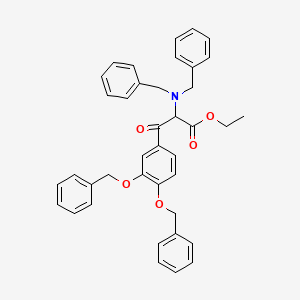
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy and dibenzylamino groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(benzyloxy)phenylboronic acid: Shares the benzyloxy groups but differs in its boronic acid functionality.
3,4-Bis(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of the ester and amine functionalities.
Uniqueness
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is unique due to its combination of benzyloxy and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C39H37NO5 |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate |
InChI |
InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3 |
Clave InChI |
UPFSGNMKIZHZQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


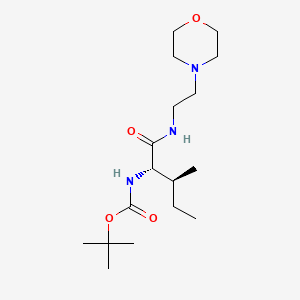
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
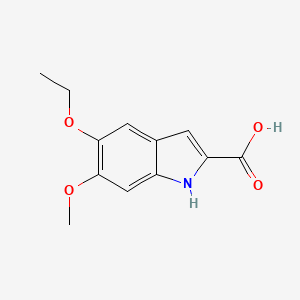
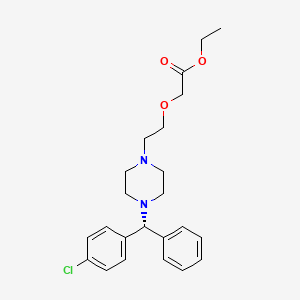
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
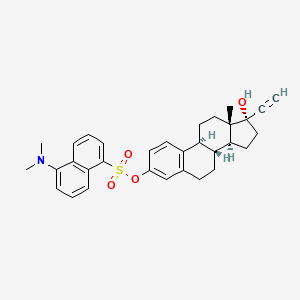
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
